ethyl (Z)-3-ethoxy-2-[N'-(furan-2-ylmethyl)carbamimidoyl]-3-hydroxyprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (Z)-3-ethoxy-2-[N’-(furan-2-ylmethyl)carbamimidoyl]-3-hydroxyprop-2-enoate is an organic compound that features a furan ring, an ester group, and a carbamimidoyl group
Preparation Methods
The synthesis of ethyl (Z)-3-ethoxy-2-[N’-(furan-2-ylmethyl)carbamimidoyl]-3-hydroxyprop-2-enoate can be achieved through a series of chemical reactions involving furan derivatives. One method involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol in the presence of coupling reagents such as DMT/NMM/TsO− or EDC under microwave-assisted conditions . The reaction conditions, including the solvent and the amounts of substrates, are optimized to achieve good yields.
Chemical Reactions Analysis
Ethyl (Z)-3-ethoxy-2-[N’-(furan-2-ylmethyl)carbamimidoyl]-3-hydroxyprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Scientific Research Applications
Ethyl (Z)-3-ethoxy-2-[N’-(furan-2-ylmethyl)carbamimidoyl]-3-hydroxyprop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl (Z)-3-ethoxy-2-[N’-(furan-2-ylmethyl)carbamimidoyl]-3-hydroxyprop-2-enoate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the epidermal growth factor receptor (EGFR), which is implicated in various cancer types . The compound binds to the active site of EGFR, blocking its activity and thereby inhibiting cancer cell proliferation.
Comparison with Similar Compounds
Ethyl (Z)-3-ethoxy-2-[N’-(furan-2-ylmethyl)carbamimidoyl]-3-hydroxyprop-2-enoate can be compared with other furan derivatives such as:
- N-(furan-2-ylmethyl)furan-2-carboxamide
- Furan-2-ylmethyl furan-2-carboxylate These compounds share similar structural features but differ in their functional groups and specific applications. Ethyl (Z)-3-ethoxy-2-[N’-(furan-2-ylmethyl)carbamimidoyl]-3-hydroxyprop-2-enoate is unique due to its combination of ester, carbamimidoyl, and hydroxyprop-2-enoate groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl (Z)-3-ethoxy-2-[N'-(furan-2-ylmethyl)carbamimidoyl]-3-hydroxyprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-3-18-12(16)10(13(17)19-4-2)11(14)15-8-9-6-5-7-20-9/h5-7,16H,3-4,8H2,1-2H3,(H2,14,15)/b12-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOIFOWVZCQXMM-BENRWUELSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C(=NCC1=CC=CO1)N)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C(/C(=NCC1=CC=CO1)N)\C(=O)OCC)/O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.